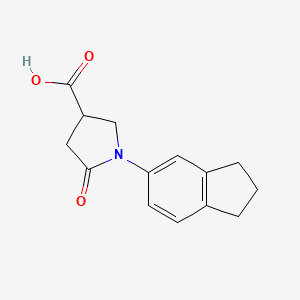
1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid, often referred to as Indol-5-yl-3-carboxylic acid (I5C), is a naturally occurring organic compound found in plants and animals. It is a derivative of the amino acid tryptophan and is a key component in many metabolic pathways. In recent years, I5C has gained significant attention due to its potential therapeutic applications in the treatment of various diseases and disorders.
Applications De Recherche Scientifique
Synthesis and Chemical Properties Research has delved into the synthesis and chemical properties of related compounds, focusing on their potential in medicinal chemistry and materials science. For example, a study on the C-H functionalization of cyclic amines highlighted redox-annulations with α,β-unsaturated carbonyl compounds, showcasing methodologies for synthesizing ring-fused pyrrolines, which are precursors to pyrroles and pyrrolidines (Kang et al., 2015). This research demonstrates the compound's relevance in developing complex molecular structures.
Antioxidant Activity A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives investigated their antioxidant activity. The research found that some synthesized compounds exhibited potent antioxidant properties, with certain derivatives showing higher activity than ascorbic acid, indicating the compound's potential in oxidative stress management (Tumosienė et al., 2019).
Metal-Organic Frameworks (MOFs) The compound has also been used in the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in creating materials with specific chemical and physical properties. For example, research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explored the synthesis, crystal structures, and photophysical properties of these materials, highlighting the compound's applicability in materials science (Sivakumar et al., 2011).
Photophysical Properties The exploration of photophysical properties is another area of interest. For instance, a novel metal-organic framework was synthesized under solvothermal conditions using 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This study demonstrated the framework's effective adsorption and separation of methyl orange, showcasing its potential in environmental applications (Zhao et al., 2020).
Quantum Mechanical Studies Quantum mechanical studies have been conducted to investigate the spectroscopic properties of related compounds, providing insights into their electronic structures and potential applications in designing new materials with specific functionalities (Devi et al., 2020).
Propriétés
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-4-9-2-1-3-10(9)6-12/h4-6,11H,1-3,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBRLZFVUAVGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

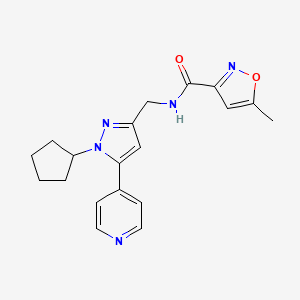
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2768909.png)
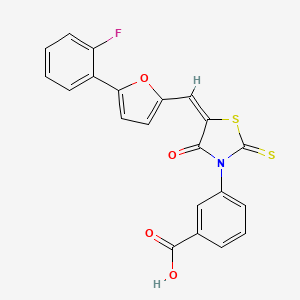
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)

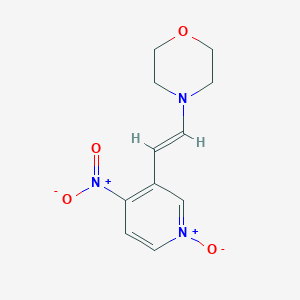

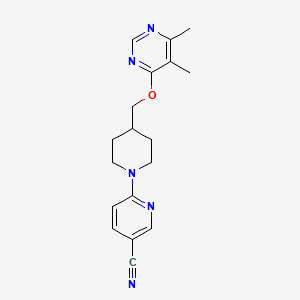

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)
![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)
